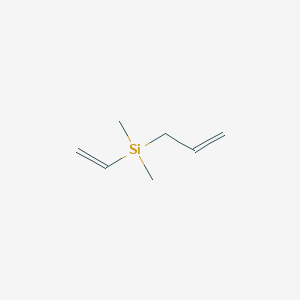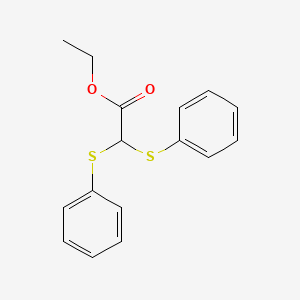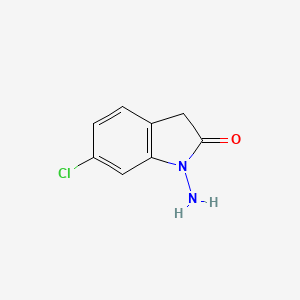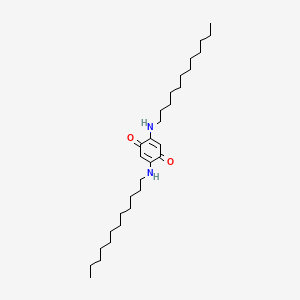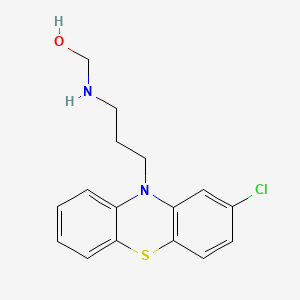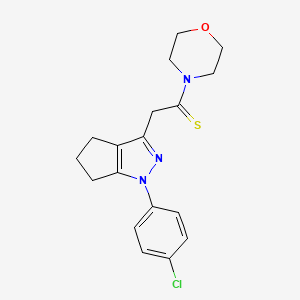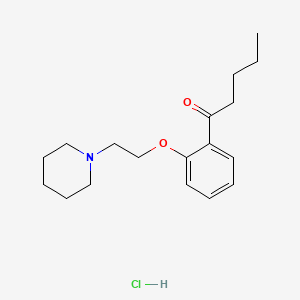
Valerophenone, 2'-(2-piperidinoethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C18-H27-N-O2.Cl-H and a molecular weight of 325.92 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a valerophenone backbone with a piperidinoethoxy substituent.
Métodos De Preparación
The synthesis of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride involves several steps. One common method includes the reaction of valerophenone with 2-(2-piperidinoethoxy)ethanol in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The piperidinoethoxy group is believed to play a crucial role in its binding to receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride can be compared with other similar compounds, such as:
4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride: This compound shares a similar piperidinoethoxy group but differs in its core structure.
Pipazethate hydrochloride: Another compound with a piperidinoethoxy substituent, used as a bronchodilator. The uniqueness of Valerophenone, 2’-(2-piperidinoethoxy)-, hydrochloride lies in its specific valerophenone backbone, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
20800-20-8 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
1-[2-(2-piperidin-1-ylethoxy)phenyl]pentan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-10-17(20)16-9-5-6-11-18(16)21-15-14-19-12-7-4-8-13-19;/h5-6,9,11H,2-4,7-8,10,12-15H2,1H3;1H |
Clave InChI |
DTZIETSZUNTEFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=CC=CC=C1OCCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)

